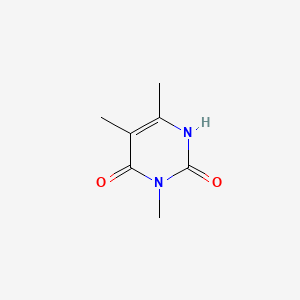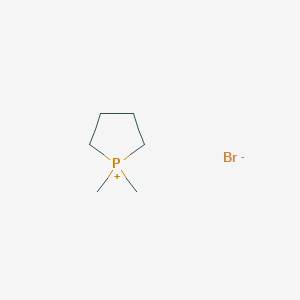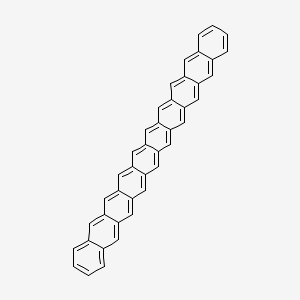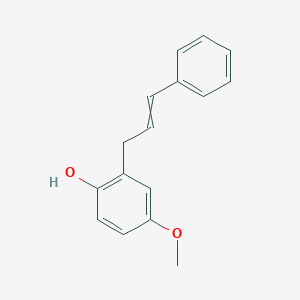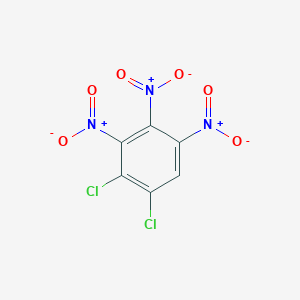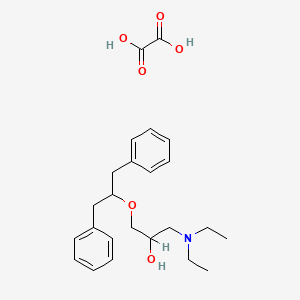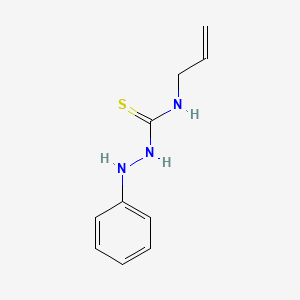
Semicarbazide, 4-allyl-1-phenyl-3-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Semicarbazide, 4-allyl-1-phenyl-3-thio-, is an organic compound that belongs to the class of semicarbazides. Semicarbazides are known for their diverse biological activities and are used in various chemical and pharmaceutical applications. The compound’s structure includes an allyl group, a phenyl group, and a thiosemicarbazide moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 4-allyl-1-phenyl-3-thio-, typically involves the reaction of allyl isothiocyanate with phenylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of semicarbazides often involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification methods, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Semicarbazide, 4-allyl-1-phenyl-3-thio-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to a semicarbazide.
Substitution: The allyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Semicarbazide, 4-allyl-1-phenyl-3-thio-, has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its analgesic and anti-inflammatory properties.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of semicarbazide, 4-allyl-1-phenyl-3-thio-, involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic activities. The compound’s thiosemicarbazide moiety is crucial for its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Thiosemicarbazide: A closely related compound with similar biological activities.
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer properties.
Semicarbazide Hydrochloride: Another related compound used in various chemical and pharmaceutical applications.
Uniqueness
Semicarbazide, 4-allyl-1-phenyl-3-thio-, stands out due to its unique combination of an allyl group, a phenyl group, and a thiosemicarbazide moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
27421-87-0 |
|---|---|
Fórmula molecular |
C10H13N3S |
Peso molecular |
207.30 g/mol |
Nombre IUPAC |
1-anilino-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H13N3S/c1-2-8-11-10(14)13-12-9-6-4-3-5-7-9/h2-7,12H,1,8H2,(H2,11,13,14) |
Clave InChI |
ILMQLIPLNJWMGA-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=S)NNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



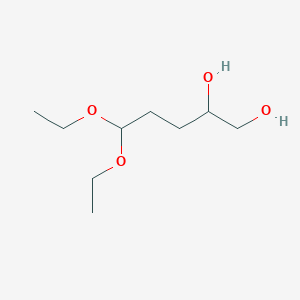
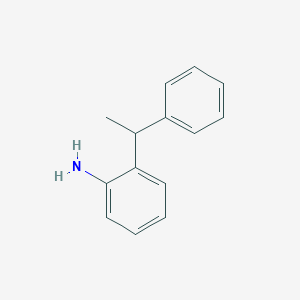
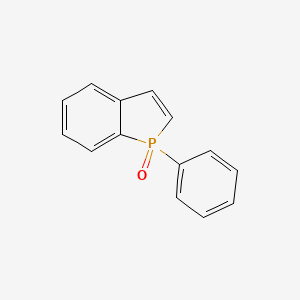
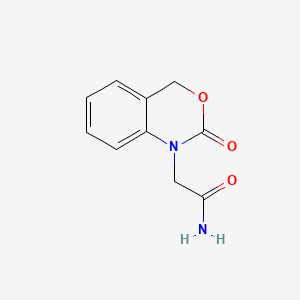


![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]](/img/structure/B14694750.png)
